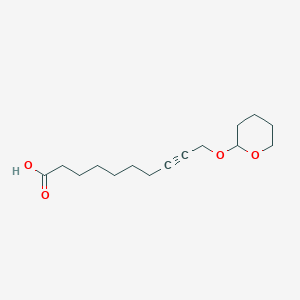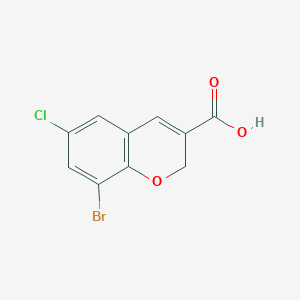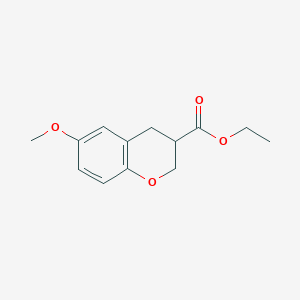
10-(2-Tetrahydropyranyloxy)-8-decynoic acid
説明
“10-(2-Tetrahydropyranyloxy)-8-decynoic acid” is a long-chain fatty acid with a tetrahydropyranyl ether group attached. Tetrahydropyranyl (THP) ethers are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds involves the reaction of the corresponding alcohol with 3,4-dihydropyran . The reaction is typically catalyzed by an acid .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a decynoic acid backbone with a tetrahydropyranyl ether group attached at the 10th carbon. The tetrahydropyranyl group is a six-membered ring containing five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
In general, tetrahydropyranyl ethers can be deprotected (i.e., the THP group can be removed) via acid-catalyzed hydrolysis . This would result in the formation of the corresponding alcohol and 5-hydroxypentanal .
科学的研究の応用
Synthesis and Chemical Properties
- 10-(2-Tetrahydropyranyloxy)-8-decynoic acid, a variant of hydroxy fatty acids, has been studied for its synthesis and potential applications. In a study by Mhaskar and Subbarao (1993), a method for synthesizing 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) was detailed, involving the use of tetrahydropyranyl ether and Wittig reaction for chain extension. This process contributes to understanding the chemical synthesis and potential applications of similar hydroxy fatty acids (Mhaskar & Subbarao, 1993).
Biological Activity and Implications
- Research by Labeque and Marnett (1988) on the reaction of hematin with fatty acid hydroperoxides, including those similar to this compound, revealed insights into hydroperoxide-dependent epoxidation processes. This study contributes to the understanding of the biological activity and potential applications of hydroxy fatty acids in biological systems (Labeque & Marnett, 1988).
Biochemical Synthesis and Applications
- In a 2022 study by Wang et al., the efficient biosynthesis of 10-Hydroxy-2-decenoic acid (10-HDA), a compound related to this compound, was explored. This research highlights the potential for using advanced biochemical methods for the production of similar hydroxy fatty acids, which can have various applications in industry and research (Wang et al., 2022).
Industrial and Therapeutic Applications
- Ren et al. (2005) explored bacterial poly(hydroxyalkanoates) as a source of chiral hydroxyalkanoic acids, which include compounds similar to this compound. This research is significant for understanding the industrial and potential therapeutic applications of hydroxy fatty acids, offering insights into their production and use in various industries (Ren et al., 2005).
Safety and Hazards
将来の方向性
The future directions for “10-(2-Tetrahydropyranyloxy)-8-decynoic acid” would likely depend on its specific applications. Tetrahydropyranyl ethers are commonly used as protecting groups in organic synthesis , so potential future directions could involve the development of new synthetic methods or applications in the synthesis of complex molecules.
特性
IUPAC Name |
10-(oxan-2-yloxy)dec-8-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c16-14(17)10-6-4-2-1-3-5-8-12-18-15-11-7-9-13-19-15/h15H,1-4,6-7,9-13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSRWOJODMLFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696505 | |
| Record name | 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-74-8 | |
| Record name | 10-[(Tetrahydro-2H-pyran-2-yl)oxy]-8-decynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[(Oxan-2-yl)oxy]dec-8-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1053656-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















